

Application Notes and Protocols for Dihydro FF-MAS-d6 in Lipidomics Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dihydro Follicular Fluid Meiosis-Activating Sterol-d6 (**Dihydro FF-MAS-d6**) as an internal standard for the quantitative analysis of sterols and other lipids in complex biological matrices using liquid chromatographytandem mass spectrometry (LC-MS/MS).

Introduction to Dihydro FF-MAS-d6

Dihydro FF-MAS-d6 is the deuterated form of Dihydro FF-MAS, a naturally occurring intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its chemical name is 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol.[3][4] As a stable isotope-labeled internal standard, **Dihydro FF-MAS-d6** is an essential tool for accurate and precise quantification in mass spectrometry-based lipidomics.[5][6][7] The use of a deuterated standard that is structurally and chemically almost identical to the analyte of interest allows for the correction of variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[7]

Chemical Properties of **Dihydro FF-MAS-d6**:



Property	Value
Chemical Formula	C29H42D6O
Molecular Weight	418.73 g/mol
Purity	≥99% (TLC)
Storage	-20°C
Physical Form	Powder

Source: Avanti Polar Lipids, Sigma-Aldrich[1][3]

Application in Lipidomics

Dihydro FF-MAS-d6 is primarily employed as an internal standard for the quantification of its non-deuterated counterpart, Dihydro FF-MAS, and other related sterol intermediates in various biological samples, including plasma, serum, cultured cells, and tissues.[8][9] Given that FF-MAS is a ligand for the Liver X receptor α (LXR α), a key regulator of lipid metabolism, accurate quantification of its levels is crucial for studying cholesterol homeostasis, lipogenesis, and related metabolic disorders.[10]

Signaling Pathway: FF-MAS and LXR\alpha Activation

Follicular Fluid Meiosis-Activating Sterol (FF-MAS) is an endogenous ligand for the nuclear receptor LXRα. Activation of LXRα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Liver X Receptor Response Elements (LXREs) in the promoter regions of target genes. A key target is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[1][10] [11] This pathway highlights the integral role of cholesterol biosynthesis intermediates in regulating overall lipid metabolism.





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FF-MAS LXRα Signaling Pathway

Experimental Protocols

The following are detailed protocols for the extraction and quantitative analysis of sterols from plasma/serum and cultured cells using **Dihydro FF-MAS-d6** as an internal standard.

Protocol 1: Sterol Extraction from Plasma/Serum

This protocol is adapted from established lipid extraction methods such as the Bligh-Dyer or Folch procedures.[8]

Materials:

- Plasma or serum samples
- Dihydro FF-MAS-d6 internal standard solution (in a suitable solvent like methanol or ethanol)
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS)



- Glass culture tubes with Teflon-lined caps
- Centrifuge
- Nitrogen evaporator
- Autosampler vials

Procedure:

- Sample Thawing: Thaw frozen plasma or serum samples on ice.
- Aliquoting: In a glass tube, add 200 μL of plasma or serum.
- Internal Standard Spiking: Add a known amount of **Dihydro FF-MAS-d6** internal standard solution to the sample. The amount should be optimized based on the expected concentration of the endogenous analyte.
- Lipid Extraction:
 - Add 6 mL of a 1:2 (v/v) mixture of chloroform:methanol to the tube.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 2,500 rpm for 10 minutes to pellet the protein.
- Phase Separation:
 - Transfer the supernatant to a new glass tube.
 - Add 2 mL of chloroform and 2 mL of PBS.
 - Vortex for 30 seconds and centrifuge at 2,500 rpm for 10 minutes to induce phase separation.
- Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
- Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.



- Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 μL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95% methanol).
- Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Sterol Extraction from Cultured Cells

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Materials:			

- Dihydro FF-MAS-d6 internal standard solution
- PBS
- Chloroform

· Cultured cells

- Methanol
- Cell scraper
- Centrifuge tubes
- Centrifuge
- Nitrogen evaporator
- Autosampler vials

Procedure:

- Cell Harvesting:
 - Aspirate the culture medium.
 - Wash the cells twice with ice-cold PBS.
 - Harvest the cells using a cell scraper in a known volume of PBS.

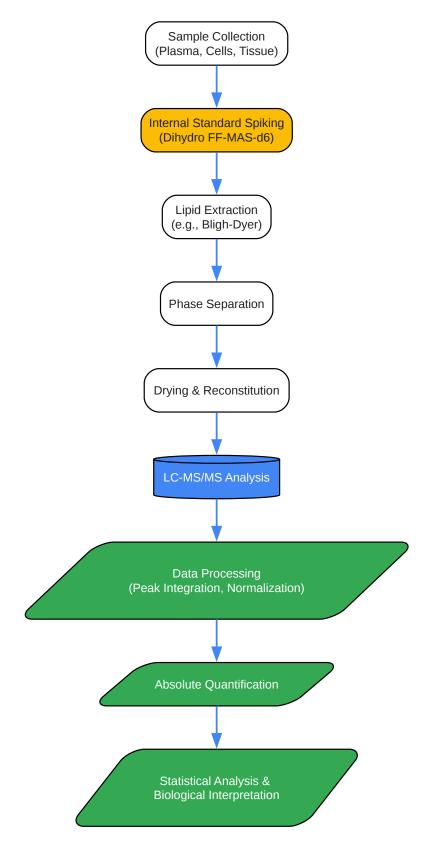


- Cell Lysis and Internal Standard Spiking:
 - Transfer the cell suspension to a centrifuge tube.
 - Add a known amount of Dihydro FF-MAS-d6 internal standard solution.
- Lipid Extraction (Modified Bligh-Dyer):
 - Add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.
 - Vortex thoroughly for 1 minute.
 - Add 1.25 volumes of chloroform and vortex for 30 seconds.
 - Add 1.25 volumes of water and vortex for 30 seconds.
- Phase Separation: Centrifuge at 2,000 rpm for 10 minutes at 4°C to separate the phases.
- Collection of Organic Layer: Collect the lower organic phase.
- Drying: Dry the organic phase under a stream of nitrogen.
- Reconstitution: Reconstitute the lipid extract in a suitable volume of the initial mobile phase.
- Transfer: Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

The overall workflow for a typical lipidomics experiment using **Dihydro FF-MAS-d6** is depicted below.





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Quantitative Lipidomics Workflow



LC-MS/MS Method Parameters

The following are suggested starting parameters for the analysis of sterols. These should be optimized for the specific instrument and application.

Liquid Chromatography (LC):

Parameter	Recommended Setting
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol/Acetonitrile (e.g., 50:50)
Gradient	Start at 80% B, increase to 100% B over 10 min, hold for 5 min, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Tandem Mass Spectrometry (MS/MS):



Parameter	Recommended Setting
Ionization Mode	Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	[M+H-H ₂ O] ⁺ for Dihydro FF-MAS (and its d6 variant)
Product Ion (Q3)	Specific fragment ions determined by infusion of the standard
Collision Energy	Optimize for each transition
Gas Temperature	325°C
Gas Flow	5 L/min
Nebulizer Pressure	30 psi

Data Presentation: Quantitative Performance

The following tables present representative quantitative data for the use of deuterated sterol internal standards in LC-MS/MS analysis. While specific data for **Dihydro FF-MAS-d6** is not available in the public domain, these values from similar compounds demonstrate the expected performance.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte (Surrogate for Dihydro FF- MAS)	Linear Range (ng/mL)	R²	LOD (ng/mL)	LOQ (ng/mL)
Lathosterol-d7	0.5 - 100	>0.99	0.1	0.5
Desmosterol-d6	0.5 - 100	>0.99	0.1	0.5
Cholesterol-d7	1 - 200	>0.99	0.2	1.0



Data is representative and compiled from typical performance characteristics of deuterated sterol standards in LC-MS/MS assays.

Table 2: Recovery and Matrix Effect

Analyte (Surrogate for Dihydro FF-MAS)	Extraction Recovery (%)	Matrix Effect (%)
Lathosterol-d7	92 ± 5	95 ± 7
Desmosterol-d6	95 ± 6	93 ± 8
Cholesterol-d7	90 ± 8	98 ± 5

Recovery and matrix effect are calculated as: Recovery (%) = (Peak area in extracted sample / Peak area in post-extraction spiked sample) x 100. Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.

Conclusion

Dihydro FF-MAS-d6 is a high-purity, reliable internal standard for the accurate quantification of sterol intermediates in complex biological samples. Its use in conjunction with optimized extraction protocols and sensitive LC-MS/MS methods enables researchers to investigate the intricate roles of these lipids in health and disease. The provided protocols and workflows serve as a robust starting point for developing and validating methods for lipidomics research and drug development.

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